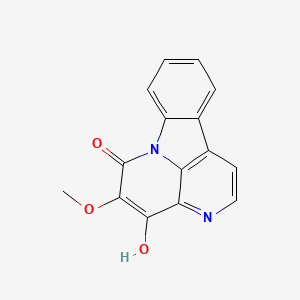
ピクラシジンQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picrasidine Q is a naturally occurring alkaloid compound isolated from the plant Picrasma quassioides. This compound belongs to the β-carboline class of alkaloids, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
科学的研究の応用
Picrasidine Q has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-carboline alkaloids and their chemical properties.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents
作用機序
Target of Action
Picrasidine Q, an alkaloid component extracted from Angelica keiskei species, has been identified to directly target the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase . FGFR2 plays a crucial role in cell survival and proliferation, making it a significant target for anti-cancer therapies .
Mode of Action
Picrasidine Q interacts with its target, FGFR2, by inhibiting its kinase activity . This inhibition suppresses the downstream signaling of FGFR2, leading to significant changes in the cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Picrasidine Q is the FGFR2 signaling cascade. By inhibiting FGFR2 kinase activity, Picrasidine Q suppresses the downstream signaling of FGFR2, which includes the PI3K/Akt/mTOR pathway . This pathway plays a vital role in cell survival and proliferation, and its inhibition leads to cell cycle arrest and apoptosis .
Result of Action
The inhibition of FGFR2 by Picrasidine Q leads to a series of cellular effects. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . Furthermore, it suppresses the growth of these cells, demonstrating its potential as an anti-cancer agent .
Action Environment
It’s worth noting that the compound is derived from the angelica keiskei species, a plant native to east asia . The plant’s growth conditions, such as soil quality, climate, and harvesting time, could potentially influence the concentration and efficacy of Picrasidine Q.
生化学分析
Biochemical Properties
Picrasidine Q has been found to interact with various biomolecules, most notably the Fibroblast Growth Factor Receptor 2 (FGFR2). It directly inhibits FGFR2 kinase activity , which plays a crucial role in cell survival and proliferation . This interaction with FGFR2 is a key aspect of Picrasidine Q’s biochemical role.
Cellular Effects
Picrasidine Q has significant effects on cellular processes. It induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines . By inhibiting FGFR2, Picrasidine Q suppresses downstream signaling in esophageal squamous cell carcinoma (ESCC) cells . This leads to a reduction in cell proliferation and an increase in cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of Picrasidine Q involves its binding interactions with FGFR2, leading to the inhibition of the kinase activity of this enzyme . This results in the suppression of downstream signaling pathways, including the phosphorylation of AKT and mTOR . These changes at the molecular level contribute to the anti-cancer effects of Picrasidine Q.
Temporal Effects in Laboratory Settings
It has been observed that Picrasidine Q can suppress the growth of ESCC cells over a period of 24 to 72 hours .
Metabolic Pathways
Picrasidine Q’s involvement in metabolic pathways is primarily through its interaction with FGFR2 . The full extent of its involvement in metabolic pathways, including its interactions with other enzymes or cofactors, remains to be explored.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Picrasidine Q involves several steps, starting from the extraction of the plant material. The plant stems are typically subjected to solvent extraction, followed by chromatographic separation to isolate the desired compound. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in the isolation of such compounds from plant sources .
化学反応の分析
Types of Reactions: Picrasidine Q undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
類似化合物との比較
Picrasidine J: Another β-carboline alkaloid with similar anticancer properties.
Picrasidine S: Known for its antimicrobial activity.
Picrasidine R: Features a 1,4-diketone linker between two β-carboline fragments
Uniqueness: Picrasidine Q is unique due to its specific targeting of FGFR2, which distinguishes it from other β-carboline alkaloids. Its ability to inhibit cell proliferation and transformation makes it a promising candidate for further research and development in cancer therapy .
特性
IUPAC Name |
4-hydroxy-3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFNTSGIQCFHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC3=C2N(C1=O)C4=CC=CC=C34)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B566418.png)
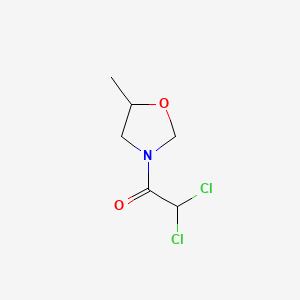
![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)
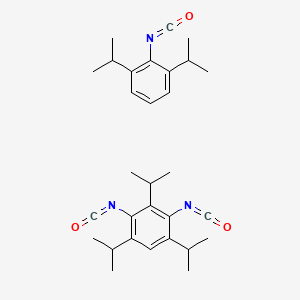
![[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B566424.png)

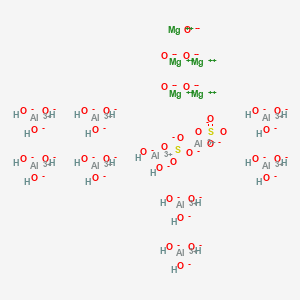
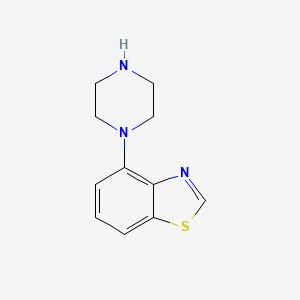


![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)
